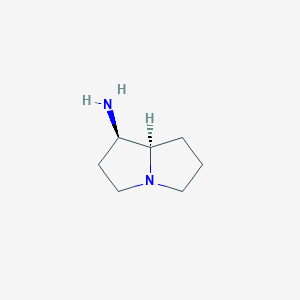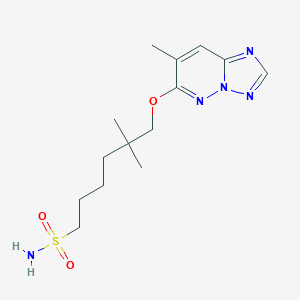
1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)-, also known as JNJ-63533054, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of small molecule inhibitors that target the bromodomain and extra-terminal (BET) family of proteins, which are known to play a critical role in the regulation of gene expression.
作用機序
1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- exerts its effects by binding to the bromodomain of BET proteins, which prevents the interaction of BET proteins with acetylated histones. This, in turn, leads to the inhibition of transcription of genes that are important for cell proliferation, survival, and differentiation. The inhibition of BET proteins has been shown to have anti-tumor effects, making 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- a promising candidate for cancer therapy.
生化学的および生理学的効果
1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- has been shown to have potent anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. In addition, 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- is its potency and specificity in inhibiting BET proteins. The compound has been shown to have high selectivity for BET proteins, which reduces the risk of off-target effects. In addition, 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- is its solubility, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)-. One of the potential applications of 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- is in combination therapy with other anti-cancer agents, which may enhance its anti-tumor effects. In addition, further studies are needed to investigate the potential applications of 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- in the treatment of neurodegenerative diseases and autoimmune disorders. Finally, the development of more potent and selective BET inhibitors may lead to the identification of new therapeutic targets for the treatment of various diseases.
合成法
The synthesis of 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- involves a multi-step process that starts with the reaction of 2,3-dimethylpyridine with 1,2,4-triazole-3-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with 1-(hexanesulfonyl) piperazine to give the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 7-methyl-6-hydroxy-1,2,4-triazolo[1,5-b]pyridazine to form the final product, 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)-. The synthesis of this compound has been optimized to yield high purity and high yield.
科学的研究の応用
1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- has been shown to have potential applications in various scientific research areas, including cancer research, neurobiology, and immunology. The compound has been shown to inhibit the activity of BET proteins, which are known to play a critical role in the regulation of gene expression. BET proteins are involved in the transcription of genes that are important for cell proliferation, survival, and differentiation. Inhibition of BET proteins has been shown to have anti-tumor effects, making 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- a promising candidate for cancer therapy. In addition, 1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- has been shown to have potential applications in the treatment of neurodegenerative diseases and autoimmune disorders.
特性
CAS番号 |
152537-62-7 |
|---|---|
製品名 |
1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)- |
分子式 |
C14H23N5O3S |
分子量 |
341.43 g/mol |
IUPAC名 |
5,5-dimethyl-6-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]hexane-1-sulfonamide |
InChI |
InChI=1S/C14H23N5O3S/c1-11-8-12-16-10-17-19(12)18-13(11)22-9-14(2,3)6-4-5-7-23(15,20)21/h8,10H,4-7,9H2,1-3H3,(H2,15,20,21) |
InChIキー |
WVMWXBCLQVGKOW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=NN2N=C1OCC(C)(C)CCCCS(=O)(=O)N |
正規SMILES |
CC1=CC2=NC=NN2N=C1OCC(C)(C)CCCCS(=O)(=O)N |
その他のCAS番号 |
152537-62-7 |
同義語 |
1-Hexanesulfonamide, 5,5-dimethyl-6-((7-methyl(1,2,4)triazolo(1,5-b)py ridazin-6-yl)oxy)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



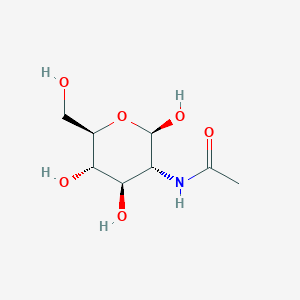
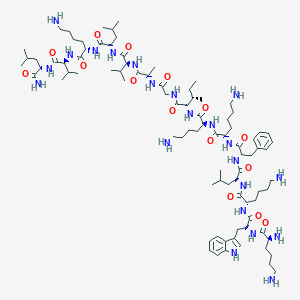

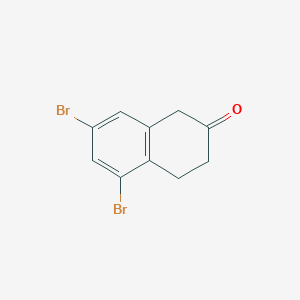

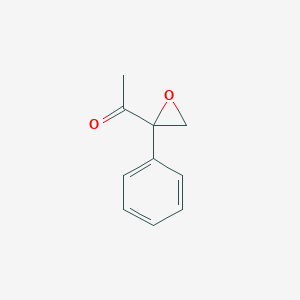


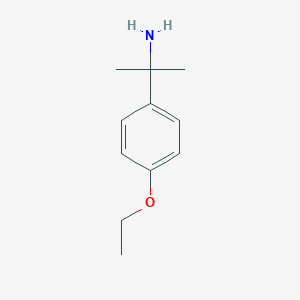
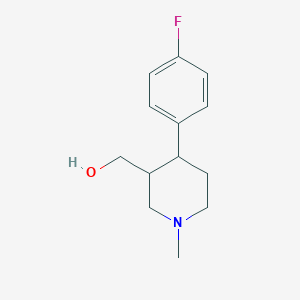
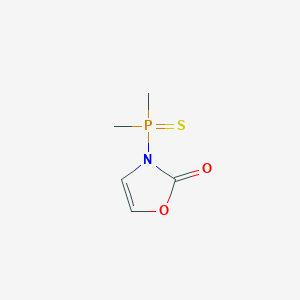
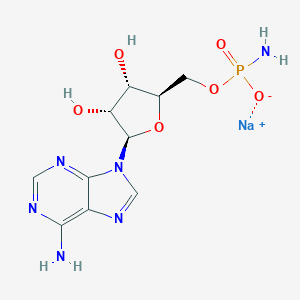
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)
